Febarbamate is classified under the International Nonproprietary Names (INN) as well as various proprietary names including Solium and Tymium. It is primarily categorized as a central nervous system depressant, functioning similarly to other barbiturates by modulating neurotransmitter activity in the brain. Its chemical formula is , with a molar mass of approximately .
The synthesis of Febarbamate can involve several chemical processes. One notable method includes the use of lipase-catalyzed enantioselective reactions to produce optically active derivatives of barbiturates, including Febarbamate itself. This method emphasizes the importance of enantiomeric purity in pharmaceutical applications .
The synthesis typically involves the following steps:
Febarbamate features a complex molecular structure characterized by its carbamate and barbiturate moieties. The structural representation can be described using its SMILES notation, which aids in computational modeling and analysis:
CC(=O)N1(C(=O)N(C(=O)O)C(=O)N(C)C(=O)O)C(=O)N1
The molecular structure can be visualized in 3D models, which provide insight into its spatial configuration and potential interactions with biological targets.
Febarbamate participates in various chemical reactions, primarily involving nucleophilic attacks on electrophilic centers within its structure. Key reactions include:
The reaction mechanisms typically involve:
Febarbamate exerts its effects primarily through modulation of gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing GABAergic transmission, it promotes sedation and anxiolysis.
Data from pharmacological studies indicate that Febarbamate's effects are dose-dependent, with higher concentrations yielding more pronounced sedative effects.
Relevant analyses include spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared spectroscopy (IR), which confirm the structural integrity and purity of synthesized Febarbamate.
Febarbamate is primarily used in clinical settings for its anxiolytic properties. Its applications extend to:
Research continues into its potential uses in treating other neurological disorders due to its mechanism of action involving GABA modulation .
Febarbamate is a barbituric acid derivative with the systematic name [1-butoxy-3-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)propan-2-yl] carbamate. Its molecular formula is C₂₀H₂₇N₃O₆, yielding a molecular weight of 405.451 g/mol [1] [4] [6]. Key structural features include:
Table 1: Atomic Composition of Febarbamate
Element | Count | Molecular Contribution |
---|---|---|
Carbon (C) | 20 | 240.20 g/mol |
Hydrogen (H) | 27 | 27.22 g/mol |
Nitrogen (N) | 3 | 42.03 g/mol |
Oxygen (O) | 6 | 96.00 g/mol |
Total | - | 405.45 g/mol |
Febarbamate belongs to the barbituric acid derivative class, characterized by a pyrimidine trione ring (1,3-diazinane-2,4,6-trione) [9]. Barbituric acid itself lacks pharmacological activity but serves as the scaffold for CNS-active drugs. Febarbamate’s structure includes two critical modifications:
Table 2: Therapeutic Classification of Febarbamate
Category | Subcategory | Structural Basis |
---|---|---|
Barbituric Acid Derivatives | N1-substituted | Butoxypropyl-carbamate at N1 |
Carbamic Acid Esters | Alkyl carbamates | -OC(=O)NH₂ group |
Central Nervous System Depressants | Centrally Acting Muscle Relaxants | GABAergic modulation via barbiturate core |
The compound is classified under ATC codes for muscle relaxants (M03) and psycholeptics (N05) [3].
Febarbamate is synthesized via multi-step condensation:
Isomeric considerations include:
Enzymatic methods (e.g., lipase-catalyzed enantioselective reactions) may resolve stereoisomers, though clinical relevance remains unexplored [6]. The synthesis avoids positional isomers by controlling reaction stoichiometry and temperature .
Table 3: Synthetic Intermediates and Isomeric Controls
Step | Key Intermediate | Isomeric Risk | Control Method |
---|---|---|---|
1 | 5-Ethyl-5-phenylbarbituric acid | None | Excess diethyl malonate |
2 | 1-(chloromethyl)-2-butoxyethyl carbamate | Racemization | Low-temperature alkylation |
3 | Crude Febarbamate | Tautomers | Crystallization |
Febarbamate is categorized as a centrally acting muscle relaxant and CNS depressant [3]. Its mechanism involves positive allosteric modulation of GABAA receptors, enhancing chloride influx and neuronal hyperpolarization [6]. The phenyl group at C5 extends duration of action compared to short-chain barbiturates [9].
Febarbamate is a white crystalline solid with a melting point of 187–191°C [6]. Key properties:
Isomeric stability is influenced by:
Table 4: Comparative Analysis of Barbituric Acid Derivatives
Compound | C5 Substituents | N1 Modification | Molecular Weight (g/mol) |
---|---|---|---|
Barbituric acid | H, H | H | 128.09 |
Phenobarbital | Ethyl, Phenyl | H | 232.24 |
Febarbamate | Ethyl, Phenyl | Carbamate-butoxypropyl | 405.45 |
Febarbamate exhibits constitutional isomerism with analogues differing in:
Notably, no stereoisomers are commercially utilized, though synthetic routes exist for enantiopure forms [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1